Methoxy(methoxymethoxy)methane

Description

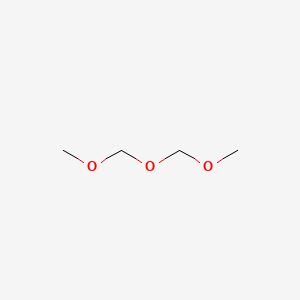

Structure

3D Structure

Properties

IUPAC Name |

methoxy(methoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPJNIDYTSSIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211893 | |

| Record name | Bis(methoxymethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-90-0 | |

| Record name | Bis(methoxymethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(methoxymethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trioxaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxy(methoxymethoxy)methane chemical properties and structure

An In-Depth Technical Guide to Methoxy(methoxymethoxy)methane: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a diether and acetal of significant interest in specialized chemical applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, reactivity profiles, and practical handling information, grounded in authoritative sources.

Core Compound Identification and Structure

This compound, also known by its synonyms bis(methoxymethyl) ether and 2,4,6-Trioxaheptane, is a distinct organic compound within the ether chemical class.[1][2] Its unique structure, featuring a central methylene group flanked by two methoxymethyl groups, dictates its chemical behavior and utility.

Key Identifiers:

Molecular Structure

The structure of this compound is characterized by three ether linkages, which impart significant polarity to the molecule.[5] This structure is fundamental to its properties as a solvent and its reactivity in chemical synthesis.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its application as a solvent and for designing experimental conditions. It exists as a clear, colorless liquid.[1]

| Property | Value | Source(s) |

| Molecular Weight | 106.12 g/mol | [1][3] |

| Boiling Point | 64.1 °C at 760 mmHg | [2] |

| Density | 0.933 g/cm³ | [2] |

| Flash Point | 7.3 °C | [2] |

| Refractive Index | 1.371 | [2] |

| Vapor Pressure | 179 mmHg at 25°C | [2] |

Reactivity and Stability

This compound's reactivity is primarily dictated by its acetal functional group.

-

Acid Sensitivity: Like other acetals such as dimethoxymethane (methylal), it is susceptible to hydrolysis under acidic conditions, which would break it down into formaldehyde and methanol.[6][7] This property is crucial when selecting it as a solvent, as acidic catalysts or reagents could lead to its decomposition.

-

Alkaline and Thermal Stability: The compound is stable under alkaline and mild acidic conditions, as well as to high temperatures and pressures.[6]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[8] Care must be taken to avoid contact with these substances to prevent potentially hazardous reactions.

Synthesis Pathways

While specific, high-yield synthesis routes for this compound are not extensively detailed in publicly available literature, its structure suggests plausible pathways based on established acetal chemistry. A likely method involves the reaction of dimethoxymethane (methylal) and paraformaldehyde, or a trans-acetalization reaction.

A related synthesis, for producing ethoxymethoxymethane, involves the reaction of dimethoxymethane and ethanol with a resin catalyst, which provides a model for the synthesis of similar asymmetrical acetals.[9]

Caption: Plausible synthesis workflow for a related acetal.[9]

Applications in Research and Industry

This compound is primarily classified as a research chemical.[1][3][4] Based on its chemical structure, its potential applications are analogous to those of other polyethers and acetals.

-

Specialty Solvent: Its multiple ether linkages suggest good solvating power for a range of organic compounds, making it a candidate for use in reactions where specific solubility characteristics are required.[5] The presence of multiple methoxy groups increases its polarity, enhancing solubility in polar solvents like water, methanol, and acetone.[5]

-

Synthetic Building Block: The acetal functionality makes it a potential protecting group for alcohols in organic synthesis, similar to the more common methoxymethyl (MOM) ether derived from dimethoxymethane.[10]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its flammability and potential health hazards.

Hazard Identification

The compound is classified as a flammable liquid.[4][11] Key GHS hazard statements associated with it include:

-

H225/H226: Highly flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles that conform to European standard EN 166.[11]

-

Hand Protection: Handle with impermeable gloves that have been inspected before use and meet EU Directive 89/686/EEC and standard EN374 specifications. Use proper glove removal techniques to avoid skin contact.[11]

-

Skin Protection: Wear appropriate protective clothing to ensure all skin is covered.[11]

Engineering Controls & Work Environment:

-

Ventilation: Use only under a chemical fume hood with adequate exhaust ventilation to control exposure.[11]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use anti-static and spark-proof equipment where possible. Take measures to prevent the buildup of electrostatic charge.[11]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are located close to the workstation.[12]

Storage:

-

Keep containers tightly closed in a cool, dry, and well-ventilated area away from direct sunlight or heat sources.[11][13]

References

-

Archemco. Methylal: Specifications and Applications. (2023-09-07). Available at: [Link]

-

Ataman Kimya. METHYLAL. Available at: [Link]

-

Ataman Kimya. METHYLAL. Available at: [Link]

-

ChemicalLand21. Methylal. Available at: [Link]

-

Wikipedia. Dimethoxymethane. Available at: [Link]

-

Solubility of Things. Dimethoxymethane. Available at: [Link]

-

Ataman Kimya. METHOXYMETHYL ETHER. Available at: [Link]

- Google Patents. CN105585463A - Preparation method of ethoxymethoxy methane.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 628-90-0 [chemnet.com]

- 3. CAS 628-90-0 | this compound - Synblock [synblock.com]

- 4. biosynth.com [biosynth.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Dimethoxymethane - Wikipedia [en.wikipedia.org]

- 8. archemco.com [archemco.com]

- 9. CN105585463A - Preparation method of ethoxymethoxy methane - Google Patents [patents.google.com]

- 10. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physical Properties of Methoxy(methoxymethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of Methoxy(methoxymethoxy)methane (CAS No. 628-90-0). Designed for the scientific community, this document moves beyond a simple recitation of data points to offer insights into the practical implications of these properties and the methodologies for their determination.

Executive Summary: A Molecule of Growing Interest

This compound, also known by its synonym bis(methoxymethyl) ether, is a diether with the molecular formula C₄H₁₀O₃.[1][2] Its unique structure, consisting of a central oxygen atom flanked by two methoxymethyl groups, imparts a distinct set of physical characteristics that are of increasing interest in various chemical applications, including as a solvent and in organic synthesis. Understanding these fundamental properties is paramount for its effective and safe utilization in research and development. This guide will detail its key physical parameters, supported by experimental data and established scientific principles.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the bedrock of its application. The following section details the experimentally determined and predicted values for this compound.

Molecular and General Properties

The foundational properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations, purity assessments, and predicting chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 628-90-0 | [1][2] |

| Molecular Formula | C₄H₁₀O₃ | [1][2] |

| Molecular Weight | 106.12 g/mol | [1] |

| Physical Form | Liquid at 20°C | [3] |

| Appearance | Colorless transparent liquid |

The physical state of this compound as a liquid at ambient temperature is a critical determinant of its handling and application, primarily as a solvent or a reagent in liquid-phase reactions.

Thermal Properties

The thermal behavior of a substance dictates its viable temperature range for storage and use, and is crucial for process design and safety assessments.

| Property | Value | Source(s) |

| Boiling Point | 64.1°C at 760 mmHg | |

| Melting Point | -65°C | |

| Flash Point | 7.3°C |

The relatively low boiling point indicates that this compound is a volatile compound, a factor to consider in open-system applications. Its low melting point suggests it remains in a liquid state under a wide range of typical laboratory conditions. The low flash point classifies it as a highly flammable liquid, necessitating stringent safety precautions during its handling and storage.[4]

Density and Solubility

Density is a fundamental property for mass-to-volume conversions, while solubility dictates its utility in different solvent systems.

| Property | Value | Source(s) |

| Density | 0.933 g/cm³ | |

| Solubility | Likely soluble in polar solvents (e.g., water, methanol, acetone); Reduced solubility in non-polar solvents. |

The density, being less than that of water, is a key consideration in biphasic systems. The presence of multiple ether linkages contributes to its polarity, suggesting good miscibility with other polar organic solvents. However, the hydrocarbon character of the methyl groups may limit its solubility in highly non-polar media.

Spectroscopic and Structural Elucidation

While specific, publicly available experimental spectra for this compound are not readily found in common databases, its structure allows for predictable spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the molecule's symmetry, two distinct signals are predicted: a singlet for the six protons of the two equivalent methoxy groups (CH₃-O) and a singlet for the four protons of the two equivalent methylene groups (-O-CH₂-O-). The integration ratio of these peaks would be 3:2.

-

¹³C NMR: Similarly, the carbon-13 NMR spectrum is expected to show two signals corresponding to the two unique carbon environments: one for the methoxy carbons and one for the methylene carbons.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 106. Common fragmentation patterns for ethers would likely be observed, including cleavage of the C-O bonds, leading to characteristic fragment ions.

Experimental Methodologies: A Scientist's Perspective

The accurate determination of the physical properties outlined above relies on robust and validated experimental protocols. This section provides an overview of the methodologies that would be employed in a modern analytical laboratory.

Workflow for Physicochemical Characterization

The logical flow for characterizing a liquid sample like this compound is depicted in the following workflow diagram.

Caption: Workflow for the comprehensive physical and spectroscopic characterization of this compound.

Detailed Experimental Protocols

4.2.1. Determination of Boiling Point

-

Principle: The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Protocol (Micro-distillation):

-

A small quantity (1-2 mL) of the purified liquid is placed in a micro-distillation apparatus.

-

The apparatus is heated gradually in a controlled heating bath.

-

The temperature is recorded when the first drop of condensate forms on the thermometer bulb and remains constant.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.

-

-

Causality: This method is chosen for its efficiency with small sample volumes and its accuracy in determining the boiling point of a pure substance.

4.2.2. Determination of Density

-

Principle: Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.

-

Protocol (Using a Pycnometer):

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostatically controlled water bath to reach the desired temperature (e.g., 20°C).

-

The pycnometer is removed, wiped dry, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

-

Self-Validation: The calibration of the pycnometer with a standard of known density (e.g., deionized water) ensures the accuracy of the volume measurement.

4.2.3. Spectroscopic Analysis (NMR and GC-MS)

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, while GC-MS separates components of a mixture and provides their mass spectra for identification.

-

Protocol (¹H and ¹³C NMR):

-

A small amount of the liquid sample (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

The NMR spectra are acquired on a high-field NMR spectrometer.

-

-

Protocol (GC-MS):

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is prepared.

-

A small volume is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are detected.

-

-

Authoritative Grounding: These are standard, universally accepted techniques for the structural elucidation and purity assessment of organic compounds.

Safety and Handling Considerations

As a highly flammable liquid, this compound requires careful handling.[4] It should be stored in a cool, well-ventilated area away from sources of ignition.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a properly functioning chemical fume hood.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. By synthesizing available data and outlining robust experimental methodologies, this document serves as a valuable resource for researchers and professionals. A comprehensive understanding of these fundamental characteristics is essential for unlocking the full potential of this versatile molecule in scientific and industrial applications.

References

-

LookChem. CAS No.628-90-0,2,4,6-Trioxaheptane Suppliers. [Link]

-

Solubility of Things. Dimethoxymethane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12362, Bis(methoxymethyl)ether. [Link]

-

PubChem. This compound;hydrochloride. [Link]

Sources

Methoxy(methoxymethoxy)methane CAS number and IUPAC name

An In-depth Technical Guide to Methoxy(methoxymethoxy)methane (2,4,6-Trioxaheptane)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound, also known by its systematic name 2,4,6-Trioxaheptane, is a polyether with significant potential in various scientific and industrial domains. As a member of the polyoxymethylene dimethyl ether (DMMn) family, specifically DMM₂, this compound serves as a versatile solvent and a key intermediate in organic synthesis.[1][2] Its unique structure, featuring multiple ether linkages, imparts desirable physicochemical properties that are of particular interest in the formulation of cleaner fuels, industrial coatings, and potentially as a building block in pharmaceutical chemistry.[1][3] This guide provides a comprehensive overview of its chemical identity, properties, safety protocols, applications, and synthetic methodologies, grounded in authoritative technical data.

Chemical Identification and Core Properties

Accurate identification is the foundation of all chemical research and application. This compound is registered under CAS number 628-90-0.[4][5][6][7][8] While commonly referred to as this compound, its systematic IUPAC name is often cited as the same, with "2,4,6-Trioxaheptane" and "bis(methoxymethyl) ether" being widely accepted synonyms.[2][7][9]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below. This data is critical for experimental design, process modeling, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 628-90-0 | |

| Molecular Formula | C₄H₁₀O₃ | [4][6] |

| Molecular Weight | 106.12 g/mol | [4][6] |

| Appearance | Colorless to Yellow Liquid | |

| Purity (Commercial) | ≥97% | |

| Density | 0.933 g/cm³ | |

| Boiling Point | 64.1 °C at 760 mmHg | |

| Flash Point | 7.3 °C | |

| Refractive Index | 1.371 | |

| Vapor Pressure | 179 mmHg at 25°C | |

| Solubility | Likely soluble in polar solvents (water, methanol, acetone) | [3] |

| Storage Temperature | 2-8 °C |

Note: Some physical properties are based on data from chemical suppliers and may vary slightly between batches.

Expected Spectroscopic Signature

While specific spectral data is not widely published, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.

| Spectroscopy | Expected Features |

| ¹H NMR | The molecule has two distinct proton environments: the terminal methoxy groups (CH₃-O-) and the central methylene groups (-O-CH₂-O-). This would likely result in two singlets. The terminal protons (6H) would appear as one singlet, and the central protons (4H) as another, with a 3:2 integration ratio. |

| ¹³C NMR | Similar to the proton environments, two distinct carbon signals are expected: one for the terminal methyl carbons and one for the central methylene carbons. |

| IR | The spectrum would be dominated by strong C-O stretching vibrations characteristic of ethers, typically in the 1150-1060 cm⁻¹ region. C-H stretching vibrations would be observed around 2830-2815 cm⁻¹. The absence of a broad O-H band (~3400 cm⁻¹) would confirm the lack of alcohol impurities.[10] |

| Mass Spec | The molecular ion peak (M⁺) would be observed at m/z = 106. Common fragmentation patterns for ethers would involve cleavage of C-O bonds, leading to characteristic fragment ions. |

Safety, Handling, and Storage

This compound is classified as a highly flammable liquid and vapor.[11] Adherence to stringent safety protocols is mandatory to mitigate risks in a laboratory or industrial setting.

Hazard Identification and Personal Protective Equipment (PPE)

-

GHS Classification: Flammable Liquids, Category 2 (H225).[11]

-

Signal Word: Danger [11]

-

Core Hazards: The primary hazard is flammability. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. Like other ethers, there may be a potential for peroxide formation upon prolonged exposure to air and light, although some sources suggest DMMn compounds have a low tendency for this.[1]

-

Required PPE:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[11]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or flame-retardant antistatic protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

-

Safe Handling and Storage Protocol

-

Grounding and Bonding: Use anti-static and spark-proof equipment. Ground and bond containers and receiving equipment during transfer to prevent static discharge.[11]

-

Inert Atmosphere: For long-term storage or reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent peroxide formation and contact with atmospheric moisture.

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[11] Use non-sparking tools.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Recommended storage temperature is between 2-8°C.

-

Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[11]

Applications in Research and Industry

The utility of this compound stems from its identity as a DMMn compound, which combines the properties of a polar aprotic solvent with a high oxygen content and clean combustion characteristics.

Caption: Logical flow from molecular structure to industrial applications.

Industrial Solvent

As a member of the DMMn family, this compound is an excellent solvent for a range of polar and non-polar substances.[1] It serves as a superior, low-toxicity alternative to traditional solvents in formulations for paints, coatings, inks, and adhesives.[1] Its solvency is compatible with various resins, including polyurethanes and acrylics.[1]

Clean Fuel Component

Polyoxymethylene dimethyl ethers (n=3-8) are highly valued as diesel blending components due to their high cetane number, which promotes more complete and cleaner combustion.[1] As DMM₂, this compound is the foundational molecule of this class and shares its characteristic high oxygen content, contributing to reduced particulate matter and NOx emissions.[1]

Intermediate in Organic Synthesis

In a laboratory context, this compound is a valuable chemical intermediate.[2][3] Its structure is analogous to dimethoxymethane (methylal), which is used to introduce the methoxymethyl (MOM) protecting group for alcohols.[12] It can be inferred that this compound could be used to introduce a related, more complex "MOMOM" protecting group, potentially offering different stability or cleavage conditions valuable in multi-step synthesis, a critical aspect of drug development.

Proposed Synthetic Methodology

The proposed method involves the acid-catalyzed reaction of dimethoxymethane with methanol.

Reaction: 2 CH₃OCH₂OCH₃ (Dimethoxymethane) + CH₃OH (Methanol) ⇌ CH₃O(CH₂O)₂CH₃ + other products

This equilibrium-driven reaction can be pushed toward the desired product by controlling stoichiometry and removing byproducts.

Experimental Workflow: Acid-Catalyzed Synthesis

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Trioxaheptane [myskinrecipes.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CAS 628-90-0 | this compound - Synblock [synblock.com]

- 6. biosynth.com [biosynth.com]

- 7. 2,4,6-trioxaheptane - CAS:628-90-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. 2,4,6-Trioxaheptane | 628-90-0 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Dimethoxymethane - Wikipedia [en.wikipedia.org]

- 13. CN105585463A - Preparation method of ethoxymethoxy methane - Google Patents [patents.google.com]

Synthesis of Methoxy(methoxymethoxy)methane from formaldehyde and methanol

An In-depth Technical Guide to the Synthesis of Methoxy(methoxymethoxy)methane from Formaldehyde and Methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, commonly known as methylal, from formaldehyde and methanol. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important chemical transformation. We will delve into the reaction mechanism, explore various catalytic systems, present a detailed experimental protocol, and discuss process optimization for this synthesis.

Introduction: The Significance of this compound (Methylal)

This compound, with the chemical formula C₃H₈O₂, is the dimethyl acetal of formaldehyde.[1][2] It is a colorless, flammable liquid with a low boiling point and excellent dissolving power.[2] Also known as dimethylformal or methylene dimethyl ether, methylal is a versatile compound with a wide range of applications.[1][3] It serves as an excellent solvent in the manufacturing of pharmaceuticals, resins, adhesives, and coatings.[1] Furthermore, its potential as a clean-burning fuel additive has garnered significant interest.[1]

The synthesis of methylal is primarily achieved through the acid-catalyzed reaction of methanol and formaldehyde.[2] This reaction, while seemingly straightforward, involves an equilibrium that necessitates careful consideration of reaction conditions and catalyst selection to achieve high yields and purity.[4]

Reaction Mechanism and Thermodynamics

The formation of methylal from formaldehyde and methanol is a classic example of acetal formation, proceeding via a two-step acid-catalyzed mechanism.

Step 1: Formation of Hemiformal

Initially, in the presence of an acid catalyst (H⁺), formaldehyde is protonated, increasing its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiformal intermediate.

Step 2: Formation of Methylal

The hydroxyl group of the hemiformal is then protonated, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized carbocation. A second molecule of methanol attacks this carbocation, and after deprotonation, the final product, this compound, is formed.

The overall reaction is an equilibrium reaction, as shown below:

2CH₃OH + CH₂O ⇌ CH₃OCH₂OCH₃ + H₂O[4]

The presence of water as a byproduct means that the reaction is reversible.[4] To drive the equilibrium towards the product side and achieve high conversions of formaldehyde, it is often necessary to remove water from the reaction mixture. From a thermodynamic perspective, the reaction is typically characterized by a small heat of reaction.[5] The Gibbs free energy of the reaction favors the formation of methylal at lower temperatures, although kinetic limitations must be overcome.[6]

Caption: Acid-catalyzed mechanism for methylal synthesis.

The Crucial Role of Catalysis

The choice of an acid catalyst is paramount in the synthesis of methylal, influencing not only the reaction rate but also the overall process efficiency and environmental impact.

-

Homogeneous Catalysts: Traditionally, strong mineral acids like sulfuric acid have been used.[1] While effective in promoting the reaction, they suffer from significant drawbacks, including equipment corrosion and difficulties in separation from the product mixture, leading to contamination and challenging waste disposal.[7]

-

Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, solid acid catalysts have been extensively developed. Acidic ion-exchange resins, such as sulfonated crosslinked polystyrene, are widely employed in industrial processes.[5] These catalysts offer high selectivity, long catalytic activity, and ease of separation.[5] Zeolites and other solid acids are also effective. The use of solid catalysts facilitates continuous processes like reactive distillation.[5][8]

-

Emerging Catalysts: More recently, Brønsted acid ionic liquids have shown promise as catalysts for methylal synthesis.[9][10] These catalysts can exhibit strong Brønsted acidity and may offer advantages in terms of reaction rates and reusability.[9]

Sources

- 1. archemco.com [archemco.com]

- 2. Dimethoxymethane - Wikipedia [en.wikipedia.org]

- 3. Experienced supplier of Acetaldehyde Plant [aldehydeepc.com]

- 4. US6379507B1 - Process for producing methylal - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. Identification and thermodynamic analysis of reaction pathways of methylal and OME-n formation [ideas.repec.org]

- 7. Methylal Plant | Chemical Plant Construction | Helipont [epcchemicalplant.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of methylal from methanol and formaldehyde catalyzed by Brønsted acid ionic liquids with different alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methoxy(methoxymethoxy)methane molecular weight and formula

An In-depth Technical Guide to Methoxy(methoxymethoxy)methane

This guide provides a detailed technical overview of this compound, a diether compound of interest in various chemical research and development applications. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical properties, molecular formula, and precise molecular weight of the compound. Furthermore, it outlines a self-validating experimental workflow for its structural confirmation and purity assessment, underscoring the principles of scientific integrity and reproducibility.

Introduction and Chemical Identity

This compound, also known by its synonyms bis(methoxymethyl) ether or 2,4,6-Trioxaheptane, is an organic compound characterized by a chain of three ether linkages.[1] Its structure consists of a central methylene group bonded to two methoxymethyl groups. This unique arrangement of ether functionalities imparts specific solubility characteristics and reactivity, making it a subject of interest in synthetic chemistry.

The definitive identification of this compound is established through its Chemical Abstracts Service (CAS) registry number, which is 628-90-0 .[1][2][3][4]

Molecular Formula and Structure

The molecular formula for this compound has been unequivocally determined to be C₄H₁₀O₃ .[1][2][3][4][5] This formula indicates that each molecule is composed of four carbon atoms, ten hydrogen atoms, and three oxygen atoms.

The structural formula, which illustrates the connectivity of these atoms, is:

CH₃-O-CH₂-O-CH₂-O-CH₃

This linear diether structure is fundamental to its chemical behavior and physical properties.

Molecular Weight: Calculation and Verification

The molecular weight (MW) of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for its characterization via mass spectrometry. The molecular weight of this compound is 106.12 g/mol .[3][4][6]

Theoretical Calculation

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation, based on the standard atomic weights (C: 12.011 u, H: 1.008 u, O: 15.999 u), is as follows:

-

Carbon (C): 4 atoms × 12.011 u/atom = 48.044 u

-

Hydrogen (H): 10 atoms × 1.008 u/atom = 10.080 u

-

Oxygen (O): 3 atoms × 15.999 u/atom = 47.997 u

-

Total Molecular Weight: 48.044 + 10.080 + 47.997 = 106.121 u

This calculated value is in excellent agreement with experimentally determined values.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 106.12 g/mol | [3][4] |

| CAS Number | 628-90-0 | [1][3] |

| Appearance | Liquid | [2][5] |

| Density | 0.933 g/cm³ | [1] |

| Boiling Point | 64.1 °C at 760 mmHg | [1] |

| Flash Point | 7.3 °C | [1] |

| Vapor Pressure | 179 mmHg at 25 °C | [1] |

| Refractive Index | 1.371 | [1] |

Experimental Workflow for Structural Verification

To ensure the identity and purity of a this compound sample, a multi-technique analytical approach is recommended. This self-validating workflow combines mass spectrometry for molecular weight confirmation with Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Caption: Workflow for the structural validation of this compound.

Step-by-Step Protocol

-

Sample Preparation : Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), for NMR analysis. A separate, dilute solution in a volatile solvent like methanol may be prepared for mass spectrometry.

-

Mass Spectrometry (MS) :

-

Introduce the sample into a mass spectrometer (e.g., using Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Trustworthiness Check : The primary validation is the observation of the molecular ion peak (or a protonated adduct [M+H]⁺ at m/z 107.12) that corresponds to the calculated molecular weight of 106.12 g/mol .[3][4][6] The fragmentation pattern should also be consistent with the proposed structure.

-

-

NMR Spectroscopy :

-

Acquire a ¹H (proton) NMR spectrum. The expected spectrum for this symmetric molecule would show two distinct signals: a singlet for the six equivalent protons of the two methyl (CH₃) groups and a singlet for the four equivalent protons of the two methylene (CH₂) groups.

-

Acquire a ¹³C (carbon-13) NMR spectrum. This will confirm the presence of two unique carbon environments corresponding to the methyl and methylene carbons.

-

Expertise Check : The chemical shifts of these signals provide authoritative evidence of the electronic environment of the nuclei, confirming the -O-CH₂-O- and CH₃-O- moieties. The absence of other signals validates the sample's purity.

-

This dual-pronged approach ensures that both the molecular mass and the precise atomic arrangement are confirmed, providing a high degree of confidence in the compound's identity.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g/mol .[2][3][4][6] Its identity is best confirmed through a combination of mass spectrometry and NMR spectroscopy, which together provide irrefutable evidence of its molecular weight and structure. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound, ensuring accuracy and reproducibility in their research endeavors.

References

- This compound. CymitQuimica.

- CAS 628-90-0 | this compound. Synblock.

- 628-90-0 this compound.

- This compound | 628-90-0. Biosynth.

- This compound. Fluorochem.

- Methoxyethoxy methyl ether | C4H10O3. PubChem.

Sources

- 1. This compound | 628-90-0 [chemnet.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 628-90-0 | this compound - Synblock [synblock.com]

- 4. biosynth.com [biosynth.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Methoxyethoxy methyl ether | C4H10O3 | CID 21712034 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Methoxy(methoxymethoxy)methane: A Technical Guide for Researchers

Introduction: Understanding Methoxy(methoxymethoxy)methane

This compound, known more commonly in the scientific community as methylal or dimethoxymethane (DMM), is a versatile and increasingly important organic solvent with the chemical formula CH₂(OCH₃)₂. As the dimethyl acetal of formaldehyde, it is a colorless, volatile liquid characterized by a low boiling point (42 °C), low viscosity, and a distinctive chloroform-like odor[1][2]. Its unique physicochemical properties, including its excellent dissolving power and stability in neutral or alkaline conditions, have led to its widespread use across various sectors, including pharmaceuticals, polymer synthesis, and as a fuel additive[3][4][5].

This technical guide provides an in-depth exploration of the solubility of this compound in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes empirical data with the fundamental principles of intermolecular forces to offer a comprehensive understanding of its behavior as a solvent. Such knowledge is critical for optimizing reaction conditions, developing purification strategies, and formulating novel chemical products.

Core Principles: The Science of Methylal's Solubility

The solubility of one substance in another is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. The solubility characteristics of this compound can be understood by examining its molecular structure and resulting intermolecular interactions.

Molecular Structure and Polarity: Methylal is a polar molecule. The presence of two ether oxygen atoms with their lone pairs of electrons creates a dipole moment[6]. The molecule adopts a preferred gauche-gauche conformation due to the anomeric effect, which influences its overall polarity and interaction with other molecules[7].

Intermolecular Forces:

-

Dipole-Dipole Interactions: As a polar molecule, methylal readily engages in dipole-dipole interactions with other polar solvents.

-

London Dispersion Forces: Like all molecules, methylal exhibits London dispersion forces, which are the primary forces of attraction with non-polar solvents.

-

Hydrogen Bonding: Crucially, while methylal cannot act as a hydrogen bond donor (as it lacks a hydrogen atom bonded to an electronegative atom), its two oxygen atoms can act as hydrogen bond acceptors[2]. This allows it to interact favorably with protic solvents like alcohols.

These characteristics make methylal an amphiphilic compound, capable of dissolving a wide array of substances, from polar resins to non-polar waxes[3][8].

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents at standard temperature. This data is essential for designing experiments and formulating solvent systems.

| Solvent | Chemical Class | Solubility (g/L at 25°C) | Qualitative Description |

| Methanol | Polar Protic Alcohol | 5222.8 | Miscible |

| Ethanol | Polar Protic Alcohol | 3920.39 | Miscible |

| Isopropanol | Polar Protic Alcohol | 2669.09 | Miscible |

| n-Butanol | Polar Protic Alcohol | 2026.11 | Soluble |

| Acetone | Polar Aprotic Ketone | 1496.09 | Very Soluble |

| Ethyl Acetate | Polar Aprotic Ester | 1044.89 | Soluble |

| Dichloromethane | Halogenated Hydrocarbon | Not specified | Miscible (implied by use in synthesis) |

| Toluene | Aromatic Hydrocarbon | 263.59 | Soluble |

| n-Hexane | Non-polar Hydrocarbon | 173.01 | Soluble |

| Water | Polar Protic | 330 | Soluble[4][9] |

Data for organic solvents sourced from Scent.vn, unless otherwise cited.[10] The term "Miscible" is widely reported for many common organic solvents[1][5].

Experimental Protocol: Determination of Liquid-Liquid Miscibility

This section provides a standardized, yet adaptable, protocol for the qualitative determination of the miscibility of a liquid analyte, such as this compound, in a range of organic solvents. This method relies on visual inspection, which is a rapid and effective first-pass assessment for laboratory applications.

Objective:

To determine whether this compound is miscible, partially miscible, or immiscible with a selection of organic solvents at ambient temperature.

Materials:

-

This compound (high purity)

-

A selection of organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

A rack of clean, dry test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

-

Proper personal protective equipment (safety goggles, gloves, lab coat)

Procedure:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Solvent Addition: Using a clean pipette, add 2 mL of the first organic solvent to its corresponding labeled test tube.

-

Analyte Addition: With a new, clean pipette, add 2 mL of this compound to the same test tube.

-

Mixing: Securely stopper the test tube and invert it gently several times (approximately 10 inversions) to ensure thorough mixing. Alternatively, a vortex mixer can be used for a brief period.

-

Observation: Allow the mixture to stand for at least 5 minutes. Observe the test tube against a well-lit background.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into clear layers.

-

-

Recording Data: Record the observation for the solvent.

-

Repetition: Repeat steps 2-6 for each of the selected organic solvents, ensuring the use of clean pipettes for each new liquid to prevent cross-contamination.

Self-Validating System:

This protocol is self-validating through the use of control solvents with known miscibility properties. For instance, testing with a solvent known to be miscible (e.g., ethanol) and one known to have lower solubility (e.g., a long-chain hydrocarbon) can provide confidence in the observational technique.

Diagram of the Experimental Workflow for Miscibility Determination

Caption: A flowchart illustrating the key steps in the qualitative determination of liquid-liquid miscibility.

Applications in Research and Development

The excellent solvent properties of this compound make it a valuable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.

-

Reaction Solvent: It serves as a stable and relatively inert medium for a variety of organic reactions, including Grignard and Reppe reactions[4]. Its low boiling point facilitates easy removal post-reaction, which is a significant advantage in product isolation.

-

Protecting Group Chemistry: A key application in organic synthesis is its use in the protection of alcohols as methoxymethyl (MOM) ethers[7]. This is a common strategy in the multi-step synthesis of complex drug molecules.

-

Extraction Solvent: Due to its ability to dissolve a wide range of organic compounds, methylal is an effective extraction solvent in the manufacturing of pharmaceuticals[1][3].

-

"Green" Chemistry: As a biodegradable and less toxic alternative to halogenated solvents like dichloromethane, methylal is increasingly being considered a "greener" solvent choice, reducing the environmental impact of chemical processes[4][11].

Conclusion

This compound is a highly versatile solvent with a favorable solubility profile for a wide range of organic compounds. Its miscibility with polar solvents like alcohols and ketones is driven by its inherent polarity and hydrogen bond accepting capabilities. Simultaneously, it maintains good solubility in less polar environments such as hydrocarbons. This broad applicability, combined with its advantageous physical properties and growing recognition as an environmentally preferable solvent, positions it as an indispensable tool for professionals in drug development and chemical synthesis. A thorough understanding of its solubility characteristics, as outlined in this guide, is paramount for its effective and efficient utilization in the laboratory and beyond.

References

-

Ataman Kimya. (n.d.). METHYLAL. Retrieved from [Link]

-

Moorpark College. (n.d.). Chem 12 Lab Manual. Retrieved from [Link]

-

Atamankimya.com. (n.d.). METHYLAL. Retrieved from [Link]

-

Archemco. (2023, September 7). Methylal: Specifications and Applications. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Wuxi Helipont Chemical Technology Co., Ltd. (n.d.). Experienced supplier of Acetaldehyde Plant. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Dipole Moments of the Methyl and Ethyl Halides. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of methylal by catalytic distillation. Retrieved from [Link]

-

CDN. (2015, January 13). SOLUBILITY & MISCIBILITY. Retrieved from [Link]

-

Academic Journals. (2014, August 30). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Retrieved from [Link]

-

RSC Publishing. (n.d.). Intermolecular acetaldehyde and dimethoxymethane formation mechanisms viaethenol and methoxymethylene precursors in reactions of atomic carbon with methanol: a computational study. Retrieved from [Link]

-

YouTube. (2023, August 14). Testing Solubility of Liquid in Liquid | FUNDO - Experiment Kit. Retrieved from [Link]

-

YouTube. (2020, August 12). Miscibility and Solubility Experiments. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethoxymethane. Retrieved from [Link]

-

Scent.vn. (n.d.). Dimethoxymethane (CAS 109-87-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Pearson. (n.d.). The dipole moment of methanol is m = 1.70 D. Use arrows to - McMurry 8th Edition Ch 11 Problem 35. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Test Procedure Guide | PDF. Retrieved from [Link]

-

Franz, A. K., et al. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Retrieved from [Link]

-

European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Dipole Moment. Retrieved from [Link]

-

SLS Ireland. (n.d.). Dimethoxymethane, ReagentPlus, | D134651-100ML | SIGMA-ALDRICH. Retrieved from [Link]

-

MDPI. (2022, October 9). Co-Production of Dimethyl Carbonate, Dimethoxymethane and Dimethyl Ether from Methanol: Process Design and Exergy Analysis. Retrieved from [Link]

-

NIH. (n.d.). Hydrogen-bond-induced selectivity of a head-to-head photo-dimerisation of dialkynylanthracene – access to tetradentate Lewis acids. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Dimethoxymethane in Modern Manufacturing. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methylal - the NIST WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). dimethoxymethane. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Intermolecular Forces. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dimethoxymethane. Retrieved from [Link]

-

Rowan University. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Retrieved from [Link]

Sources

- 1. archemco.com [archemco.com]

- 2. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Experienced supplier of Acetaldehyde Plant [aldehydeepc.com]

- 5. nbinno.com [nbinno.com]

- 6. dimethoxymethane [stenutz.eu]

- 7. Dimethoxymethane - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anomeric Effect in Methoxy(methoxymethoxy)methane

Abstract

This technical guide provides a comprehensive exploration of the anomeric effect as it manifests in the acyclic acetal, methoxy(methoxymethoxy)methane (CH₃OCH₂OCH₂OCH₃). Addressed to researchers, scientists, and professionals in drug development, this document delves into the stereoelectronic underpinnings of this phenomenon, offering both theoretical insights and practical methodologies for its investigation. We will navigate the synthesis of the target molecule, its conformational landscape, and the intricate orbital interactions that govern its stability and reactivity. This guide is designed to be a self-validating resource, grounding its claims in established scientific principles and providing detailed protocols for experimental and computational verification.

Introduction: Deconstructing the Anomeric Effect

First observed in carbohydrate chemistry, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to adopt an axial orientation, in defiance of steric considerations that would favor the equatorial position.[1] This stereoelectronic phenomenon is not confined to cyclic systems and is a critical determinant of the conformational preferences in acyclic molecules containing the general C-Y-C-X fragment, where Y is a heteroatom with lone pairs and X is an electronegative atom or group.[1]

The prevailing explanation for the anomeric effect is a stabilizing hyperconjugative interaction between a lone pair (n) on an oxygen atom and the antibonding orbital (σ) of an adjacent C-O bond.[2] For this interaction to be maximal, the donor lone pair orbital and the acceptor σ orbital must be anti-periplanar. This orbital overlap leads to electron delocalization, a shortening of the donor-O to C bond, a lengthening of the C to acceptor-O bond, and an overall stabilization of the conformation that allows for this arrangement. An alternative, though not mutually exclusive, explanation involves the minimization of dipole-dipole repulsions between the lone pairs on the oxygen atoms.

In this compound, we have a fascinating case of multiple, potentially competing anomeric interactions within a flexible acyclic system. The central O-CH₂-O-CH₂-O fragment presents two anomeric centers, making its conformational analysis a rich ground for studying these fundamental stereoelectronic principles. The preference for gauche conformations over anti conformations around the C-O bonds is a direct consequence of the anomeric effect in such acyclic systems.[3][4]

Synthesis of this compound

A reliable synthesis of this compound is crucial for its subsequent experimental analysis. A common and effective method involves the reaction of dimethoxymethane with methanol, catalyzed by an acid. This approach is an extension of the methods used to form methoxymethyl (MOM) ethers.

Proposed Synthetic Protocol

This protocol is adapted from established procedures for acetal formation.[5][6]

Reaction:

CH₂(OCH₃)₂ + CH₃OH ⇌ CH₃OCH₂OCH₂OCH₃ + H₂O

Materials:

-

Dimethoxymethane (Methylal)

-

Methanol

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Anhydrous toluene

-

Molecular sieves (4Å)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap filled with anhydrous toluene. Add 4Å molecular sieves to the trap to ensure the removal of water.

-

To the flask, add dimethoxymethane (1.0 eq), a molar excess of methanol (e.g., 2.0 eq), and a catalytic amount of p-TsOH (e.g., 0.05 eq) in anhydrous toluene.

-

Heat the mixture to reflux. The azeotropic removal of water by the Dean-Stark trap drives the equilibrium towards the product.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Rationale: The use of a Dean-Stark trap is critical to remove the water byproduct, which would otherwise shift the equilibrium back towards the starting materials. An excess of methanol also helps to drive the reaction to completion.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of flexible molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide crucial insights into the through-space proximities of protons, which are indicative of the dominant conformations.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Prepare a 5-10 mg/mL solution of purified this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

For NOESY/ROESY experiments, it is crucial to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This is achieved by several freeze-pump-thaw cycles.[7][8]

NMR Experiments:

-

¹H and ¹³C NMR: Acquire standard 1D spectra to identify the chemical shifts and coupling constants of all nuclei.

-

2D NOESY/ROESY: These experiments will reveal protons that are close in space, allowing for the differentiation between gauche and anti conformers.

-

NOESY: For small molecules like this compound, NOESY cross-peaks will be of opposite phase to the diagonal peaks.[9] A mixing time of 500-800 ms is a good starting point.[10]

-

ROESY: This technique is useful if the molecule falls into a size range where the NOE is close to zero. ROESY cross-peaks are always of opposite phase to the diagonal, which can simplify interpretation.[7][9]

-

Data Analysis: The presence and intensity of cross-peaks in the NOESY/ROESY spectra between protons on the terminal methyl groups and internal methylene groups will indicate the preferred dihedral angles around the C-O bonds. For example, a strong NOE between a methyl proton and a methylene proton two C-O bonds away would suggest a gauche relationship.

Computational Investigation of Conformational Isomers

Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the detailed analysis of the energies and electronic structures of different conformers. Density Functional Theory (DFT) is a suitable method for calculating the relative energies of the conformers of this compound and for determining the torsional energy barriers between them.[11][12][13]

Computational Workflow

Figure 1: A generalized workflow for the computational analysis of conformers.

Step-by-Step Computational Protocol

Software: Gaussian, ORCA, or other quantum chemistry software package.

-

Conformational Search:

-

Generate an initial 3D structure of this compound.

-

Perform a systematic scan of the dihedral angles of the C-O-C-O and O-C-O-C linkages using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy minima.

-

-

DFT Geometry Optimization:

-

For each low-energy conformer identified, perform a full geometry optimization using a DFT functional (e.g., B3LYP or a dispersion-corrected functional like B3LYP-D3) and a suitable basis set (e.g., 6-31G(d) or larger).[12]

-

The optimized geometries will provide the precise bond lengths, bond angles, and dihedral angles for each stable conformer.

-

-

Frequency Calculations:

-

Perform frequency calculations on each optimized geometry at the same level of theory to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections) to calculate the relative Gibbs free energies of the conformers.

-

-

Torsional Barrier Calculation:

-

Select key dihedral angles and perform relaxed potential energy surface scans at the DFT level to determine the energy barriers for interconversion between conformers.[13]

-

-

NMR Chemical Shift Prediction:

Unveiling the Anomeric Effect with Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a chemically intuitive picture of bonding and orbital interactions within a molecule.[17][18] It is particularly well-suited for quantifying the hyperconjugative interactions that underpin the anomeric effect.

NBO Analysis Workflow

Figure 2: Workflow for performing and analyzing NBO calculations.

Step-by-Step NBO Analysis Protocol (in Gaussian)

-

Input File Preparation:

-

Use the optimized geometry of a chosen conformer (e.g., a gauche,gauche conformer) from the DFT calculations.

-

In the Gaussian input file, include the keyword pop=nbo.

-

-

Running the Calculation:

-

Execute the Gaussian job. The NBO analysis will be performed on the resulting wavefunction.

-

-

Analyzing the Output:

-

Locate the "Natural Bond Orbital Analysis" section in the Gaussian output file.

-

Examine the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". This section lists the donor-acceptor interactions and their stabilization energies (E(2)).

-

Identify the interactions corresponding to the anomeric effect, which will be of the type n(O) -> σ*(C-O).

-

The magnitude of the E(2) value for each interaction quantifies its contribution to the stability of the conformer. A larger E(2) value indicates a stronger hyperconjugative interaction.

-

Expected Results for this compound:

For a gauche conformation around a C-O bond, a significant n(O) -> σ*(C-O) interaction is expected, with an E(2) value in the range of 2-5 kcal/mol. In contrast, for an anti conformation, this interaction will be much weaker or absent. By comparing the sum of these stabilization energies for different conformers, one can gain a quantitative understanding of how the anomeric effect contributes to their relative stabilities.

Data Presentation and Interpretation

To facilitate the analysis and comparison of the results, all quantitative data should be summarized in clearly structured tables.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (O-C-C-O) | Relative Energy (kcal/mol) |

| anti,anti | 180°, 180° | 0.00 (reference) |

| gauche,anti | 60°, 180° | -X.X |

| gauche,gauche | 60°, 60° | -Y.Y |

| gauche,gauche' | 60°, -60° | -Z.Z |

Note: The energy values are hypothetical and would be determined from the DFT calculations. A negative value indicates greater stability relative to the anti,anti conformer.

Table 2: NBO Analysis of Key Donor-Acceptor Interactions in the gauche,gauche Conformer

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(O1) | σ(C2-O3) | A.A |

| n(O3) | σ(C4-O5) | B.B |

Note: E(2) values are hypothetical. A and B would be the calculated stabilization energies from the NBO output.

Conclusion

The anomeric effect is a powerful determinant of the conformational preferences and reactivity of this compound. A thorough understanding of this phenomenon in such acyclic systems is crucial for predicting their behavior in various chemical and biological contexts. This guide has provided a comprehensive framework for the investigation of the anomeric effect in this target molecule, from its synthesis to its detailed experimental and computational analysis. By following the outlined protocols, researchers can gain valuable insights into the intricate interplay of stereoelectronic forces that govern the structure and function of this and related molecules. The self-validating nature of combining experimental and computational approaches ensures a robust and reliable characterization of these fundamental chemical principles.

References

-

Abraham, R. J., Warne, M. A., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Retrieved from [Link]

-

Alabugin, I. V., & Zeidan, T. A. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(14), 8339–8374. [Link]

-

Al-Rawashdeh, N. A. F. (2024). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]

-

Baran Group Meeting. (2024, October 14). Stereoelectronic Effects. Retrieved from [Link]

- CN1036755A - The method for preparing formaldehyde and derivative thereof. (n.d.). Google Patents.

-

Conformational Analysis. (n.d.). Retrieved from [Link]

-

Conformational Analysis of Acyclic Compounds with Oxygen–Sulphur Interactions. Part 3. A Study of Some erythro-2-thio-derivatives of 1,2-diphenylethanol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Das, S. (2025, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian [Video]. YouTube. [Link]

-

Dimethoxymethane for Organic Synthesis: Protecting Groups and Reagents. (n.d.). Retrieved from [Link]

-

The Anomeric Effect and Associated Stereoelectronic Effects. (1993). ACS Publications. [Link]

-

Efimov, S. V., et al. (2016). Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. Request PDF. Retrieved from [Link]

-

Explaining and Fixing DFT Failures for Torsional Barriers. (2021). The Journal of Physical Chemistry Letters. [Link]

-

Explaining and Fixing DFT Failures for Torsional Barriers. (2021). ResearchGate. Retrieved from [Link]

-

Freitas, M. P. (2013). The anomeric effect on the basis of natural bond orbital analysis. Organic & Biomolecular Chemistry, 11(17), 2885–2890. [Link]

-

The anomeric effect on the basis of natural bond orbital analysis. (2013). ResearchGate. Retrieved from [Link]

-

GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Retrieved from [Link]

-

Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility. Retrieved from [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PubMed Central. Retrieved from [Link]

-

NOESY and ROESY. (2018). Retrieved from [Link]

-

NOESY and EXSY. (n.d.). University of Ottawa. Retrieved from [Link]

-

2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). (2010). IU NMR Facility. Retrieved from [Link]

-

Preparation of Formaldehyde and Acetaldehyde Acetals. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Rietveld Refinement using FullProf Suite in Easy Steps. (2025, January 29). [Video]. YouTube. [Link]

-

Rietveld Refinement: Learn Step-by-Step with Practical Examples (1.0 Introduction). (2025, March 28). [Video]. YouTube. [Link]

-

The Rietveld Refinement Method: Half of a Century Anniversary. (2021). Crystal Growth & Design. [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (2023). MDPI. [Link]

-

Structural and NBO Studies of Anomeric Effects in Polyoxa, Polyaza and Polycyclics Compounds. (n.d.). Retrieved from [Link]

-

Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. (n.d.). Organic & Biomolecular Chemistry. [Link]

- US9346727B2 - Process for the production of pure methylal. (n.d.). Google Patents.

-

Wikipedia contributors. (2024, November 26). Gauche effect. Wikipedia. [Link]

-

Wikipedia contributors. (2024, December 1). Methoxymethyl ether. Wikipedia. [Link]

-

Wikipedia contributors. (2024, December 1). Stereoelectronic effect. Wikipedia. [Link]

-

Wikipedia contributors. (2024, December 1). X-ray crystallography. Wikipedia. [Link]

-

Exploring the Origin of the Generalized Anomeric Effects in the Acyclic Nonplanar Systems. (2017). PubMed. [Link]

-

Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. (2011). PubMed. [Link]

-

The Gauche Effect in XCH2CH2X Revisited. (n.d.). PubMed Central. Retrieved from [Link]

-

Anomeric effect. (n.d.). Wikipedia. Retrieved from [Link]

-

Acetalization of Formaldehyde with Methanol in Batch and Continuous Reactive Distillation Columns. (n.d.). ACS Publications. [Link]

-

Anti and Gauche Conformational States. (2011, June 20). [Video]. YouTube. [Link]

-

Conformation: The Gauche Effect. (2022, October 27). [Video]. YouTube. [Link]

-

Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. (2011). ResearchGate. Retrieved from [Link]

-

General structure of acyclic polyacetals. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure characterization of monomers and polymers. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. (2025). MDPI. [Link]

-

Number of Peaks in 1H NMR Spectrum of Methoxymethane (CH3OCH3) Explained. (2025). Let's Talk Academy. [Link]

-

C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether C13 13-C nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Conformational Analysis of Systems with Preference for Axial Groups. (2017, August 23). [Video]. YouTube. [Link]

-

Draw structures of the following derivatives. (f) the methyl hemiacetal of formaldehyde. (n.d.). Pearson. Retrieved from [Link]

-

Methane, dichloromethoxy-. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1036755A - The method for preparing formaldehyde and derivative thereof - Google Patents [patents.google.com]

- 6. US9346727B2 - Process for the production of pure methylal - Google Patents [patents.google.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. Guide to NOE Experiments [bloch.anu.edu.au]

- 9. NOESY and EXSY [chem.ch.huji.ac.il]

- 10. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. modgraph.co.uk [modgraph.co.uk]

- 17. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction of Methoxy(methoxymethoxy)methane with Hydrogen Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reaction mechanism between methoxy(methoxymethoxy)methane and hydrogen iodide (HI). As a foundational reaction in organic synthesis, particularly in the context of protecting group chemistry, a thorough understanding of its mechanistic underpinnings and practical execution is critical for professionals in drug development and chemical research.

Introduction: The Significance of Acetal Cleavage

This compound, often referred to as dimethoxymethane or methylal, is the simplest acetal of formaldehyde. Its more complex analogues, such as methoxymethyl (MOM) ethers, are frequently employed as protecting groups for alcohols in multi-step organic syntheses. The stability of acetals under basic and neutral conditions, coupled with their susceptibility to acidic cleavage, makes them invaluable tools for the synthetic chemist. The reaction with strong acids like hydrogen iodide (HI) represents a classic and robust method for their removal, regenerating the parent alcohol. A deep understanding of this reaction's mechanism is paramount for controlling reaction outcomes, optimizing conditions, and preventing unwanted side reactions.

The Stepwise Reaction Mechanism with Excess Hydrogen Iodide

The reaction of this compound with excess hydrogen iodide is a sequential process involving two ether cleavage events. The overall transformation results in the formation of three equivalents of methyl iodide and one molecule of water. The mechanism proceeds through a series of protonation and nucleophilic substitution steps, characteristic of ether and acetal cleavage under strongly acidic conditions. Given that the carbon centers involved are methyl or methylene groups, the nucleophilic substitution is best described by an S(_N)2 pathway.[1][2]

First Ether Cleavage

The reaction initiates with the protonation of one of the ether oxygen atoms by the strong acid, HI. This protonation converts the alkoxy group into a good leaving group (a neutral methanol molecule or a methoxymethanol molecule). Subsequently, the iodide ion (I

Step 1: Protonation of an Ether Oxygen

The first step is the rapid and reversible protonation of one of the oxygen atoms of this compound by hydrogen iodide. This creates a highly reactive oxonium ion.[3]

Step 2: Nucleophilic Attack by Iodide

The iodide ion then attacks one of the methyl groups of the oxonium ion, leading to the cleavage of a carbon-oxygen bond. This step produces methyl iodide and methoxymethanol.[4][5]

Second Ether Cleavage

The intermediate, methoxymethanol, is a hemiacetal and is unstable under these acidic conditions. It rapidly undergoes further reaction with HI.

Step 3: Protonation of the Hemiacetal Oxygen

The hydroxyl group of methoxymethanol is protonated by another molecule of HI to form a new oxonium ion.

Step 4: Formation of a Methoxy-Stabilized Carbocation

The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation (an oxocarbenium ion).

Step 5: Nucleophilic Attack on the Carbocation

The iodide ion attacks the electrophilic carbon of the oxocarbenium ion to form iodomethoxymethane.

Step 6: Protonation of the Final Ether Linkage

The remaining ether oxygen in iodomethoxymethane is protonated by HI.

Step 7: Final S(_N)2 Attack